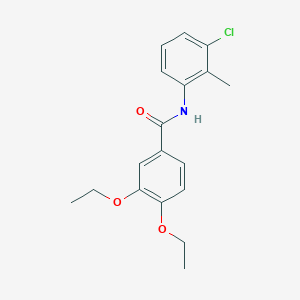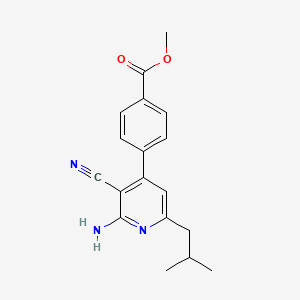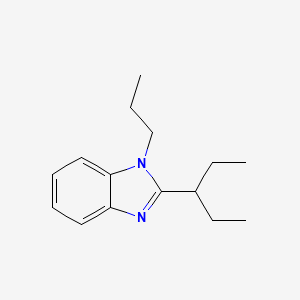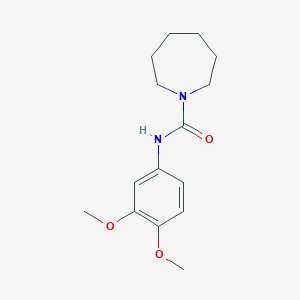![molecular formula C17H14F3NO3 B5848294 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate, also known as TPP, is a synthetic compound that has been widely used in scientific research. This compound has attracted attention due to its potential application in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a key regulator of cell survival and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer and inflammation. This compound inhibits Akt by binding to its pleckstrin homology (PH) domain, thereby preventing its translocation to the plasma membrane and subsequent activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and suppressing the anti-apoptotic protein Bcl-2. Moreover, this compound has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is its high potency and selectivity towards Akt. Moreover, this compound has been shown to have low toxicity in both in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the high cost of this compound synthesis can limit its widespread use in scientific research.
Zukünftige Richtungen
For the research and development of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate include optimization of the synthesis method, development of more soluble analogs, investigation of combination therapy, and development of Akt activity probes.
Synthesemethoden
The synthesis of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate involves the reaction of 3-(trifluoromethyl)aniline with 3-bromobenzoyl chloride, followed by the reaction of the resulting product with propionic acid. The final product is obtained after purification through column chromatography. This method has been reported to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Moreover, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-2-15(22)24-14-8-3-5-11(9-14)16(23)21-13-7-4-6-12(10-13)17(18,19)20/h3-10H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHZLBPCFPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)



![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)

![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5848314.png)
![8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5848322.png)
